molecular formula C8H7BrO2 B1440711 1-(2-Bromo-6-hydroxyphenyl)ethanone CAS No. 55736-69-1

1-(2-Bromo-6-hydroxyphenyl)ethanone

Cat. No. B1440711
CAS RN: 55736-69-1
M. Wt: 215.04 g/mol
InChI Key: XESQSKZNMZZAEQ-UHFFFAOYSA-N
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Description

“1-(2-Bromo-6-hydroxyphenyl)ethanone” is a chemical compound with the molecular formula C8H7BrO2 . It has a molecular weight of 215.04 . The IUPAC name for this compound is 1-(2-bromo-6-hydroxyphenyl)ethanone .


Synthesis Analysis

The compound can be prepared by diazotization of 2-amino-6-bromoacetophenone, followed by hydrolysis of the obtained diazonium salt .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4,11H,1H3 . This code provides a specific description of the compound’s molecular structure.

Scientific Research Applications

Synthesis Improvement 1-(2-Bromo-6-hydroxyphenyl)ethanone is used as a key intermediate in the synthesis of various chemical compounds. An example is its use in the synthesis of Synephrine, where its synthesis has been improved using Br2 as the brominating reagent, achieving a yield of 64.7% with a purity of 90.2% (Li Yu-feng, 2013).

Selective Bromination It is involved in the selective α-monobromination of alkylaryl ketones. Research shows that using certain ionic liquids under solvent-free conditions can yield α-bromo-alkylaryl ketones in good yields and with high selectivity (W. Ying, 2011).

Benzofuran Systems This compound plays a role in benzofuran systems. Specifically, it is used in regioselective bromination and other reactions of 1‐(3‐benzofuranyl)‐2‐phenylethanones, aiding in the production of complex organic structures (H. Kwiecień, E. Baumann, 1998).

Fluorescent Probes It serves as a starting material for fluorescent probes, like in the creation of BODIPY-based probes for selective and sensitive detection of H2S in biological systems (T. Fang et al., 2019).

Antimicrobial Studies This compound is also involved in synthesizing compounds with antimicrobial properties. For example, certain derivatives containing chlorine as a substituent on the main nucleus have been found to possess excellent antimicrobial activities (V.M. Sherekar -, N.S. Padole -, K.P. Kakade -, 2022).

Crystallography and Structural Analysis The compound is used in crystallography and structural analysis. For instance, derivatives of this compound, such as 2, 2, 2-tribromo-1-(3,5-dibromo-2-hydroxyphenyl) ethanone, have been studied using X-ray crystallographic studies and infrared spectrometry, contributing to understanding the molecular structures and their properties (Ameni Brahmia et al., 2021).

Photoremovable Protecting Groups It is used in developing photoremovable protecting groups for carboxylic acids, providing a method to protect various carboxylic acids and release them efficiently upon photolysis (Walters N. Atemnkeng et al., 2003).

Asymmetric Reduction Catalysts In asymmetric synthesis, derivatives of this compound are utilized as catalysts. For example, 4-hydroxy-α,α-diphenyl- l -prolinol containing polymethacrylates derived from 1-(4-bromophenyl)ethanone have been used in the asymmetric reduction of ketones to produce enantioenriched secondary alcohols (T. H. K. Thvedt et al., 2011).

Optical Properties and Physicochemical Investigations Compounds like (2E)-3-[4-(dimethylamino)phenyl]-1-(2-hydroxyphenyl)prop-2-en-1-one, synthesized from 1-(2-hydroxyphenyl) ethanone, have been studied for their optical properties, which are relevant in photophysical and photochemical applications (Salman A. Khan et al., 2016).

Degradation Mechanisms in Biochemistry It's also used in studying degradation mechanisms in biochemistry, such as in the degradation of phenolic beta-1 lignin substructure model compounds by laccase (S. Kawai et al., 1988).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

1-(2-bromo-6-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESQSKZNMZZAEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695779
Record name 1-(2-Bromo-6-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-6-hydroxyphenyl)ethanone

CAS RN

55736-69-1
Record name 1-(2-Bromo-6-hydroxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
R Martin - 2013 - books.google.com
To fmds one's bearings through the luxuriant forest of organic chemistry, sure guide marks are needed. Robert Martin's book is one of these most useful reference marks for each …
Number of citations: 9 books.google.com
L Jacobs - 2017 - scholar.sun.ac.za
3-Methyl benzofuran antiplasmodial compounds have been described in literature and and synthesis of heterocyclic derivatives forms the basis of this project. These benzofuran …
Number of citations: 2 scholar.sun.ac.za
R Martin, R Martin - Handbook of Hydroxyacetophenones, 1997 - Springer
-Preparation by reaction of chlorine on the 2, 5-dihydroxyacetophenone in chloroform solution containing a drop of triethylamine, under UV light, at 0 (50%)[761].-Preparation by …
Number of citations: 2 link.springer.com
R Martin, R Martin - Aromatic Hydroxyketones: Preparation and Physical …, 2011 - Springer
Obtained by hydrolytic cleavage of 2-amino-3-(2-hydroxy-3, 4, 5, 6-tetrafluorobenzoyl) acrylic acid (I) or of 3-(2-hydroxy-3, 4, 5, 6-tetrafluorobenzoylmethylene)-piperazin-2-one (II) in …
Number of citations: 2 link.springer.com
B COCH - Springer
Number of citations: 0

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